N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine
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Overview
Description
N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with a 2-chloro-6-fluorobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1-methyl-1H-tetrazol-5-amine under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the chlorination of 2-chloro-6-fluorotoluene to obtain 2-chloro-6-fluorobenzyl chloride, followed by its reaction with 1-methyl-1H-tetrazol-5-amine .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The tetrazole ring can participate in substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various organic solvents such as DMF and THF. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include substituted tetrazoles, benzylamines, and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-chloro-6-fluorobenzyl)-N-methylamine
- 2-chloro-6-fluorobenzyl N-(adamantan-1-ylcarbonyl)alaninate
- N-(2-chloro-6-fluorobenzyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide .
Uniqueness
N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
717830-28-9 |
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Molecular Formula |
C9H9ClFN5 |
Molecular Weight |
241.65 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C9H9ClFN5/c1-16-9(13-14-15-16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13,15) |
InChI Key |
VSDCIULKKGWKEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)NCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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